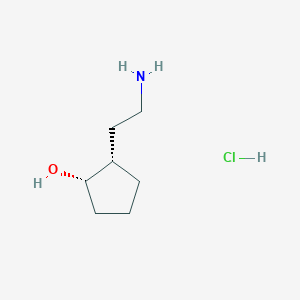
(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, commonly known as PACAP-27, is a neuropeptide that plays a significant role in various physiological processes. PACAP-27 is a member of the secretin/glucagon superfamily of peptides and is widely distributed in the central and peripheral nervous systems.
Mécanisme D'action
PACAP-27 exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The binding of PACAP-27 to PAC1 and VPAC receptors activates adenylate cyclase, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). The activation of PKA leads to the phosphorylation of various target proteins, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
PACAP-27 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of ion channels, and the activation of various signaling pathways. PACAP-27 has also been shown to have vasodilatory effects, leading to increased blood flow to various organs. Moreover, PACAP-27 has been shown to have anti-inflammatory effects, leading to the suppression of various inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PACAP-27 in lab experiments include its high potency, specificity, and stability. PACAP-27 is also readily available through solid-phase peptide synthesis. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which may limit its use in large-scale experiments. Moreover, the effects of PACAP-27 may be influenced by various factors, such as the concentration and duration of exposure, which may affect the interpretation of the results.
Orientations Futures
Future research on PACAP-27 may focus on its role in various physiological processes, such as circadian rhythms, stress response, and learning and memory. Moreover, future research may explore the therapeutic potential of PACAP-27 in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. Furthermore, future research may investigate the effects of PACAP-27 on various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which may provide insights into its mechanism of action.
Méthodes De Synthèse
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid in the sequence. The synthesis is completed by cleaving the peptide from the solid support and purifying it through high-performance liquid chromatography.
Applications De Recherche Scientifique
PACAP-27 has been extensively studied for its role in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation. PACAP-27 is involved in the regulation of circadian rhythms, stress response, and learning and memory. It has also been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Propriétés
IUPAC Name |
(1S,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPGMTXXLJKGX-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2719967.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)
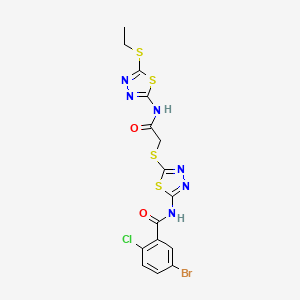
![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)
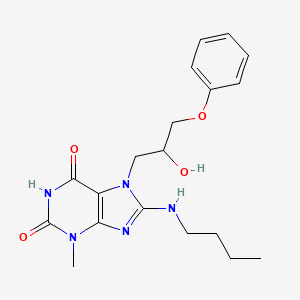
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)
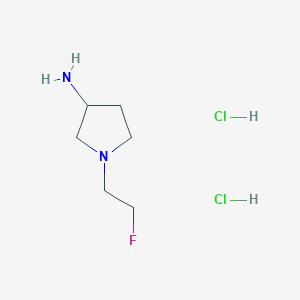
![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
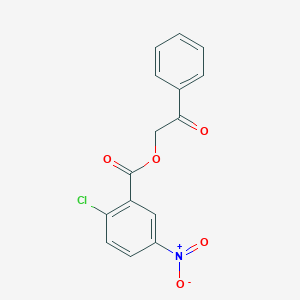
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)